molecular formula C13H19NO3 B2620133 N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynamide CAS No. 2411193-95-6

N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynamide

Cat. No. B2620133
CAS RN: 2411193-95-6
M. Wt: 237.299
InChI Key: AMDHLFJFVRDMAN-UHFFFAOYSA-N
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Description

N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynamide, also known as EOBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. EOBS is a spirocyclic compound that contains a ynamide functional group, which makes it a versatile building block for the synthesis of complex organic molecules.

Mechanism Of Action

The mechanism of action of N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynamide is not fully understood, but it is believed to involve the ynamide functional group. Ynamides are known to undergo a variety of reactions, including cycloadditions, nucleophilic additions, and cross-coupling reactions. The reactivity of N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynamide makes it a valuable tool for the synthesis of complex organic molecules.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynamide. However, studies have shown that ynamides, in general, have low toxicity and good biocompatibility, which makes them promising candidates for drug discovery. Further research is needed to understand the specific effects of N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynamide on biological systems.

Advantages And Limitations For Lab Experiments

N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynamide has several advantages for lab experiments, including its high purity, high yields, and versatility in organic synthesis. However, N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynamide is a relatively new compound, and there is limited information on its reactivity and properties. Additionally, the synthesis of N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynamide requires several steps, which can be time-consuming and costly.

Future Directions

There are several future directions for research on N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynamide. One area of research is the development of new synthetic methods for N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynamide and its derivatives, which could lead to the synthesis of new bioactive molecules. Additionally, further studies are needed to understand the mechanism of action of N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynamide and its effects on biological systems. Finally, N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynamide could be used as a tool for the development of new drugs and therapies, which could have significant impacts on human health.

Synthesis Methods

N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynamide can be synthesized through a multistep process that involves the reaction of 2-bromo-1-phenylethanone with ethyl acetoacetate to form a spirocyclic intermediate. This intermediate is then reacted with but-2-ynoic acid to form N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynamide. The synthesis of N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynamide has been optimized to yield high purity and high yields, making it a valuable tool for organic synthesis.

Scientific Research Applications

N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynamide has been used in a variety of scientific research applications, including the synthesis of complex organic molecules, drug discovery, and mechanistic studies. N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynamide can be used as a building block for the synthesis of natural products and bioactive molecules, which has potential applications in drug discovery. Additionally, N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynamide has been used in mechanistic studies to understand the reactivity of spirocyclic compounds and their derivatives.

properties

IUPAC Name

N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-3-6-12(15)14-10-9-11(16-4-2)13(10)7-5-8-17-13/h10-11H,4-5,7-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDHLFJFVRDMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCCO2)NC(=O)C#CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynamide

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